Meldonium's Dual BBOX/OCTN2 Inhibition Versus L-Carnitine's Substrate Activity
Meldonium exhibits concentration-dependent dual inhibition of human recombinant BBOX (IC₅₀ = 34–62 μM) and human OCTN2 (EC₅₀ = 21 μM), whereas L-carnitine functions as an OCTN2 substrate (Km ≈ 10–20 μM) that is actively transported into tissues to support fatty acid oxidation . In enzymatic assays, Meldonium at 40 μM inhibits γ-butyrobetaine hydroxylase with a Km of 36.8 μM and Vmax of 0.08 nmol/min/mg protein, demonstrating competitive antagonism at the GBB binding site . This inhibition reduces endogenous carnitine synthesis by blocking the terminal hydroxylation step, an effect not achievable with L-carnitine administration [1].
| Evidence Dimension | BBOX enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 34–62 μM (human recombinant BBOX); OCTN2 EC₅₀ = 21 μM |
| Comparator Or Baseline | L-Carnitine: no BBOX inhibition (substrate for OCTN2, Km ≈ 10–20 μM); γ-Butyrobetaine: BBOX substrate, Km = 36.8 μM |
| Quantified Difference | Meldonium inhibits BBOX (IC₅₀ 34–62 μM) and OCTN2 (EC₅₀ 21 μM); L-carnitine does not inhibit either target |
| Conditions | In vitro recombinant human enzyme assays |
Why This Matters
Procurement of Meldonium is essential for experiments requiring reduction of intracellular L-carnitine pools, an outcome that L-carnitine supplementation cannot achieve and GBB administration would reverse.
- [1] PMC6188923. Misuse of the metabolic modulator meldonium in sports. J Sport Health Sci. 2016;6(1):49-51. doi:10.1016/j.jshs.2016.06.008 View Source
